Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys
Brand Name: Vulcanchem
CAS No.: 172998-24-2
VCID: VC0069395
InChI: InChI=1S/C97H175N39O25/c1-47(2)37-62(122-71(142)42-117-75(143)52(11)120-76(144)56(23-16-32-113-94(103)104)125-85(153)66(44-137)133-86(154)67(45-138)132-79(147)59(26-19-35-116-97(109)110)126-88(156)72(100)53(12)139)81(149)127-60(28-29-69(99)140)91(159)136-36-20-27-68(136)87(155)135-73(50(7)8)89(157)118-43-70(141)121-55(22-15-31-112-93(101)102)80(148)134-74(51(9)10)90(158)131-65(40-54-41-111-46-119-54)84(152)124-58(25-18-34-115-96(107)108)78(146)129-64(39-49(5)6)83(151)130-63(38-48(3)4)82(150)123-57(24-17-33-114-95(105)106)77(145)128-61(92(160)161)21-13-14-30-98/h41,46-53,55-68,72-74,137-139H,13-40,42-45,98,100H2,1-12H3,(H2,99,140)(H,111,119)(H,117,143)(H,118,157)(H,120,144)(H,121,141)(H,122,142)(H,123,150)(H,124,152)(H,125,153)(H,126,156)(H,127,149)(H,128,145)(H,129,146)(H,130,151)(H,131,158)(H,132,147)(H,133,154)(H,134,148)(H,135,155)(H,160,161)(H4,101,102,112)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)/t52-,53+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-,74-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N
Molecular Formula: C97H175N39O25
Molecular Weight: 2287.7 g/mol

Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys

CAS No.: 172998-24-2

Main Products

VCID: VC0069395

Molecular Formula: C97H175N39O25

Molecular Weight: 2287.7 g/mol

Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys - 172998-24-2

CAS No. 172998-24-2
Product Name Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys
Molecular Formula C97H175N39O25
Molecular Weight 2287.7 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C97H175N39O25/c1-47(2)37-62(122-71(142)42-117-75(143)52(11)120-76(144)56(23-16-32-113-94(103)104)125-85(153)66(44-137)133-86(154)67(45-138)132-79(147)59(26-19-35-116-97(109)110)126-88(156)72(100)53(12)139)81(149)127-60(28-29-69(99)140)91(159)136-36-20-27-68(136)87(155)135-73(50(7)8)89(157)118-43-70(141)121-55(22-15-31-112-93(101)102)80(148)134-74(51(9)10)90(158)131-65(40-54-41-111-46-119-54)84(152)124-58(25-18-34-115-96(107)108)78(146)129-64(39-49(5)6)83(151)130-63(38-48(3)4)82(150)123-57(24-17-33-114-95(105)106)77(145)128-61(92(160)161)21-13-14-30-98/h41,46-53,55-68,72-74,137-139H,13-40,42-45,98,100H2,1-12H3,(H2,99,140)(H,111,119)(H,117,143)(H,118,157)(H,120,144)(H,121,141)(H,122,142)(H,123,150)(H,124,152)(H,125,153)(H,126,156)(H,127,149)(H,128,145)(H,129,146)(H,130,151)(H,131,158)(H,132,147)(H,133,154)(H,134,148)(H,135,155)(H,160,161)(H4,101,102,112)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)/t52-,53+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-,74-/m0/s1
Standard InChIKey LWUHOMXMYZUNOI-SJQMMDBASA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O
SMILES CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N
Canonical SMILES CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N
Sequence TRSSRAGLQPVGRVHRLLRK
Synonyms BUFORIN II
PubChem Compound 16130573
Last Modified Nov 11 2021
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